molecular formula C10H11ClO4S B2981146 3-Chlorosulfonyl-4-propylbenzoic acid CAS No. 883145-58-2

3-Chlorosulfonyl-4-propylbenzoic acid

Cat. No. B2981146
CAS RN: 883145-58-2
M. Wt: 262.7
InChI Key: DSJOMBVIOURQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorosulfonyl-4-propylbenzoic acid is a chemical compound with the molecular weight of 262.71 .


Synthesis Analysis

The synthesis of similar compounds involves the treatment of a derivative with chlorosulfonic acid . The reaction of the chlorosulfonic acids with aliphatic and heterocyclic amines occurs readily at room temperature in acetone in the presence of Et3N to give the corresponding amides .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(chlorosulfonyl)-4-propylbenzoic acid . The InChI code for this compound is 1S/C10H11ClO4S/c1-2-3-7-4-5-8 (10 (12)13)6-9 (7)16 (11,14)15/h4-6H,2-3H2,1H3, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the treatment with chlorosulfonic acid . The reaction of the chlorosulfonic acids with aliphatic and heterocyclic amines occurs readily at room temperature in acetone in the presence of Et3N .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 262.71 .

Scientific Research Applications

Chemical Synthesis and Catalytic Applications

Research on compounds with similar functional groups, such as chlorosulfonic acids and benzoic acid derivatives, highlights their significance in synthetic chemistry. Chlorosulfonic acid, for instance, has been used as a catalyst in the synthesis of highly substituted imidazoles, demonstrating the utility of related compounds in facilitating complex chemical reactions (Niknam, Deris, Naeimi, & Majleci, 2011)[https://consensus.app/papers/synthesis-1245tetrasubstituted-imidazoles-using-niknam/c718735759a651fab548d1fe6d42bbdb/?utm_source=chatgpt]. This suggests that "3-Chlorosulfonyl-4-propylbenzoic acid" could have applications in catalyzing specific organic transformations or in the synthesis of polymers and materials with unique properties.

Environmental Impact and Detection

The study of chlorinated compounds, including those with benzoic acid structures, extends into environmental science, particularly concerning their behavior and degradation in aquatic environments. For example, the occurrence, fate, and behavior of parabens (esters of para-hydroxybenzoic acid) in aquatic environments have been thoroughly reviewed, showing that these compounds, despite being biodegradable, persist in surface waters due to continuous introduction (Haman, Dauchy, Rosin, & Munoz, 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt]. Given the structural similarity, research on "3-Chlorosulfonyl-4-propylbenzoic acid" could explore its environmental stability, potential biodegradability, and effects on aquatic life.

Pharmacokinetics and Biological Impact

While the specific request excluded drug use, dosage, and side effects, understanding the metabolic pathways and environmental persistence of chemically related compounds can provide valuable insights. For instance, the pharmacokinetic profile of propyl paraben in humans after oral administration reveals how parabens and their metabolites are processed in the body (Shin, Shin, Choi, Lee, Lee, & Kim, 2019)[https://consensus.app/papers/pharmacokinetic-profile-propyl-paraben-humans-shin/eab88de2b6f355abae4c925403cbf594/?utm_source=chatgpt]. Similar studies on "3-Chlorosulfonyl-4-propylbenzoic acid" could contribute to a better understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for environmental risk assessment and potential therapeutic applications.

Mechanism of Action

The mechanism of action of similar compounds involves the reaction with chlorosulfonic acid . The reaction of the chlorosulfonic acids with aliphatic and heterocyclic amines occurs readily at room temperature in acetone in the presence of Et3N .

Safety and Hazards

The safety data sheet for similar compounds indicates that they cause severe skin burns and eye damage . They may also cause respiratory irritation .

properties

IUPAC Name

3-chlorosulfonyl-4-propylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-2-3-7-4-5-8(10(12)13)6-9(7)16(11,14)15/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJOMBVIOURQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-4-propylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.